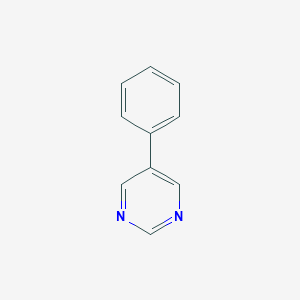

5-Phenylpyrimidine

Beschreibung

BenchChem offers high-quality 5-Phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXOXXGCJHYEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355798 | |

| Record name | 5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34771-45-4 | |

| Record name | 5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenyl-Substituted Pyrimidines from Benzaldehyde and Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenyl-substituted pyrimidines, commencing with the foundational Biginelli reaction of benzaldehyde, urea, and a β-dicarbonyl compound to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), followed by their subsequent aromatization. This two-step process is a cornerstone in heterocyclic chemistry, offering a versatile route to a class of compounds with significant pharmacological interest.

Core Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that forms the dihydropyrimidine core.[1][2] The archetypal reaction involves the acid-catalyzed condensation of benzaldehyde, urea, and a β-ketoester, such as ethyl acetoacetate.[3]

Reaction Pathway

The reaction proceeds through a series of equilibrium steps, initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is followed by the nucleophilic addition of the enol of the β-dicarbonyl compound, and subsequent cyclization and dehydration to furnish the final dihydropyrimidine product.[1]

References

- 1. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 5-Phenylpyrimidine Condensation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data related to the synthesis of 5-phenylpyrimidines, a crucial scaffold in medicinal chemistry. The primary focus is on the widely employed Biginelli condensation reaction, with additional insights into alternative synthetic routes.

The Biginelli Reaction: A Cornerstone for 5-Phenyl-3,4-dihydropyrimidin-2(1H)-one Synthesis

The Biginelli reaction, a one-pot three-component condensation, stands as the most prominent method for synthesizing the dihydropyrimidine core, which can be subsequently aromatized to the corresponding pyrimidine.[1][2] This reaction typically involves the acid-catalyzed condensation of an aryl aldehyde (in this case, benzaldehyde), a β-dicarbonyl compound (commonly ethyl acetoacetate), and urea or thiourea.[1]

Proposed Reaction Mechanisms

Three primary mechanisms have been proposed for the Biginelli reaction, all of which are believed to operate under acidic conditions. The reaction pathway can be influenced by the specific reactants and conditions employed.

-

The Iminium Pathway: This is the most widely accepted mechanism. It commences with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate then reacts with the enol form of the β-dicarbonyl compound. Subsequent cyclization via intramolecular nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the dihydropyrimidinone product.

-

The Enamine Pathway: In this mechanism, the β-dicarbonyl compound and urea first condense to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the protonated aldehyde. The resulting adduct undergoes cyclization and dehydration to afford the final product.

-

The Knoevenagel Pathway: This pathway begins with the Knoevenagel condensation of the aldehyde and the β-dicarbonyl compound to form an α,β-unsaturated dicarbonyl intermediate. This intermediate then undergoes a Michael addition with urea, followed by cyclization and dehydration to yield the dihydropyrimidinone. Mass spectrometry studies have detected intermediates corresponding to both the enamine and Knoevenagel pathways, suggesting that multiple pathways may compete.[3]

Visualization of Proposed Biginelli Reaction Mechanisms

The logical flow of the three proposed mechanisms for the Biginelli reaction leading to a 5-phenyl-3,4-dihydropyrimidin-2(1H)-one is depicted below.

Figure 1: Proposed Mechanisms for the Biginelli Reaction.

Quantitative Data on 5-Phenyl-dihydropyrimidinone Synthesis

The efficiency of the Biginelli reaction for producing 5-phenyl-3,4-dihydropyrimidin-2(1H)-ones is significantly influenced by the choice of catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Effect of Catalyst on the Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| B(C6F5)3 (0.5) | EtOH | 4 | 76 | [4] |

| B(C6F5)3 (1) | EtOH | 2.5 | 94 | [4] |

| None | EtOH | 12 | 15 | [4] |

| H2SO4 (catalytic) | EtOH | overnight | 88 | [5] |

| Quinine-derived amine (20) | - | 48 | 91 | [6] |

Table 2: Effect of Solvent on the Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one with B(C6F5)3 (1 mol%)

| Solvent | Time (h) | Yield (%) | Reference |

| EtOH | 2.5 | 94 | [4] |

| Solvent-free | 5 | 70 | [4] |

| H2O | 8 | 45 | [4] |

| THF | 8 | 65 | [4] |

| Toluene | 8 | 52 | [4] |

| CH3CN | 6 | 90 | [4] |

Experimental Protocols for 5-Phenyl-dihydropyrimidinone Synthesis

The following protocols provide a generalized framework for the one-pot synthesis of 5-phenyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.

General Protocol for Acid-Catalyzed Synthesis

Materials:

-

Benzaldehyde (1 equivalent)

-

Ethyl acetoacetate (1 equivalent)

-

Urea or Thiourea (1.5 equivalents)

-

Ethanol (as solvent)

-

Acid catalyst (e.g., concentrated HCl, H2SO4, or a Lewis acid like B(C6F5)3)[4][5]

Procedure:

-

To a round-bottom flask, add benzaldehyde, ethyl acetoacetate, urea (or thiourea), and ethanol.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

The reaction mixture is then stirred and heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the mixture can be poured into ice-cold water to induce precipitation.

-

The crude product is washed with cold water and then with a small amount of cold ethanol or ether to remove unreacted starting materials.[5]

-

The final product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]

Protocol for Solvent-Free Synthesis

Materials:

-

Benzaldehyde (1 equivalent)

-

Ethyl acetoacetate (1 equivalent)

-

Urea (1.4 equivalents)

-

Catalyst (optional, but can improve yield and reaction time)

Procedure:

-

In a flask, thoroughly mix benzaldehyde, ethyl acetoacetate, and urea.

-

If a solid catalyst is used, it should be added at this stage.

-

Heat the mixture with stirring. The reaction is typically conducted at a temperature range of 80-100°C.[8][9]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature, which should result in the solidification of the product.

-

Wash the solid product with water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone.[8]

Alternative Synthetic Routes to 5-Phenylpyrimidines

While the Biginelli reaction is a dominant method, other condensation reactions can also be employed to synthesize the 5-phenylpyrimidine scaffold.

Synthesis from Chalcones

Chalcones, which are α,β-unsaturated ketones, can serve as precursors for pyrimidine synthesis. The reaction involves the condensation of a phenyl-substituted chalcone with a suitable nitrogen-containing reagent like urea or guanidine under basic conditions.[10][11]

Mechanism: The reaction proceeds via a Michael addition of the nitrogen nucleophile to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/oxidation to form the aromatic pyrimidine ring.

Figure 2: Synthesis of 5-Phenylpyrimidine from Chalcone.

The Pinner Pyrimidine Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[12][13] To obtain a 5-phenylpyrimidine, a phenyl-substituted 1,3-dicarbonyl compound would be required. The reaction is typically acid-catalyzed.

Mechanism: The reaction begins with the formation of an imino ester salt from a nitrile and an alcohol (the Pinner reaction), which can then be converted to an amidine.[12][13] The amidine then undergoes a condensation reaction with the 1,3-dicarbonyl compound, leading to the pyrimidine ring after cyclization and dehydration.

Conclusion

The synthesis of 5-phenylpyrimidines is a well-established area of organic chemistry, with the Biginelli reaction being a highly efficient and versatile method for constructing the core dihydropyrimidine structure. Understanding the underlying reaction mechanisms—the iminium, enamine, and Knoevenagel pathways—is crucial for optimizing reaction conditions and exploring novel synthetic variations. The choice of catalyst and solvent plays a significant role in determining the reaction's efficiency, with various options available to suit specific laboratory needs and green chemistry principles. While the Biginelli reaction is predominant, alternative routes from chalcones and via the Pinner synthesis offer additional strategies for accessing this important heterocyclic scaffold, further expanding the toolkit for medicinal chemists and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]

- 9. jmchemsci.com [jmchemsci.com]

- 10. scispace.com [scispace.com]

- 11. Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pinner Reaction | NROChemistry [nrochemistry.com]

- 13. Pinner reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Physical and Chemical Properties of 5-Phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylpyrimidine stands as a pivotal scaffold in the landscape of medicinal chemistry and drug discovery. This heterocyclic aromatic compound, characterized by a phenyl group at the 5-position of the pyrimidine ring, serves as a foundational structure for a diverse array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, underscoring the significance of this core in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-phenylpyrimidine, alongside detailed experimental protocols and an exploration of its role in modulating key biological pathways.

Core Physical and Chemical Properties of 5-Phenylpyrimidine

The fundamental physical and chemical characteristics of 5-phenylpyrimidine are crucial for its application in synthetic chemistry and drug design. While experimental data for the unsubstituted parent compound is not extensively reported, computed properties provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | PubChem[1] |

| Molecular Weight | 156.18 g/mol | PubChem[1] |

| IUPAC Name | 5-phenylpyrimidine | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=CN=C2 | PubChem[1] |

| InChI | InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h1-8H | PubChem[1] |

| InChIKey | LVXOXXGCJHYEOS-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 34771-45-4 | PubChem[1] |

| Physical State | Yellow to colorless liquid | Hoffman Fine Chemicals[2] |

| Melting Point | Not available | Hoffman Fine Chemicals[2] |

| Boiling Point | Not available | Hoffman Fine Chemicals[2] |

| Solubility | Not available | Hoffman Fine Chemicals[2] |

| Storage | Sealed in dry, Store at room temperature (20 to 22 °C) | Hoffman Fine Chemicals[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of 5-phenylpyrimidine.

| Spectroscopy | Data Summary |

| ¹H NMR | Spectral data for various derivatives are available, showing characteristic aromatic proton signals. For example, in 4-(4-fluorophenyl)-5-methylpyrimidine, proton signals appear at δ 9.13 (s, 1H), 8.65 (s, 1H), 7.66-7.63 (m, 2H), and 7.22-7.17 (t, J = 10.0 Hz, 2H).[3] |

| ¹³C NMR | The ¹³C NMR spectrum of 4-(4-fluorophenyl)-5-methylpyrimidine shows peaks at δ 163.74, 158.98, 156.69, 136.24, 135.73, 130.30, 129.8, 128.75, 128.11, and 17.17 ppm.[3] |

| Mass Spectrometry | The molecular ion peak is a key feature. For 4-methyl-5-phenylpyrimidine, the molecular weight is 170.21 g/mol .[4] |

| UV-Vis | UV-Vis spectra of pyrimidine derivatives are influenced by pH and substitution patterns.[5] |

Experimental Protocols

The synthesis and modification of the 5-phenylpyrimidine core are central to the exploration of its therapeutic potential. Below are representative experimental protocols for the synthesis and analysis of 5-phenylpyrimidine derivatives.

General Synthesis of 5-Phenylbarbituric Acid (a 5-Phenylpyrimidine derivative)[6]

This method involves the condensation of diethyl phenylmalonate with urea.

Materials:

-

Diethyl phenylmalonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, dissolve metallic sodium in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Condensation Reaction: To the sodium ethoxide solution, add diethyl phenylmalonate, followed by urea.

-

Reflux: Heat the reaction mixture to reflux for several hours to facilitate the condensation reaction.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated hydrochloric acid to precipitate the crude 5-phenylbarbituric acid.

-

Purification: Collect the precipitate by filtration and purify by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

General Procedure for the Preparation of Ethyl 4-(substituted)-6-methyl-2-phenylpyrimidine-5-carboxylates[7]

This protocol describes the synthesis of various 4-substituted 2-phenylpyrimidine derivatives.

Materials:

-

Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Substituted primary alkyl amine

-

Methanol

-

Triethylamine

-

Chloroform

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Chlorination: Reflux a mixture of ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate and POCl₃ for 3 hours. After cooling, slowly pour the mixture into ice water and extract three times with chloroform.

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator.

-

Substitution: Dissolve the crude product in a mixture of methanol and triethylamine. Add the appropriate substituted primary alkyl amine and stir the reaction mixture at room temperature for 24 hours.

-

Purification: Collect the resulting precipitate by filtration, wash with cold methanol, and purify by column chromatography on silica gel using chloroform as the eluent.

NMR and Mass Spectrometry Analysis[7]

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry:

-

Mass spectra are recorded using techniques such as Electrospray Ionization (ESI).

Reactivity and Chemical Behavior

The pyrimidine ring in 5-phenylpyrimidine is a π-deficient system due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity.

-

Electrophilic Aromatic Substitution: Generally, electrophilic aromatic substitution on the pyrimidine ring is challenging. However, the presence of electron-donating groups can activate the ring, with electrophilic attack typically occurring at the C-5 position.[6] In the case of 5-phenylpyrimidine, this position is already substituted by the phenyl group.

-

Nucleophilic Aromatic Substitution: The π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups.

Biological Activities and Signaling Pathways

Derivatives of 5-phenylpyrimidine have been investigated for a wide range of biological activities, targeting various cellular pathways implicated in disease.

Central Nervous System Depressants

Certain 5-phenylpyrimidine derivatives, such as 5-phenylpyrimidine-4,6-diol (which exists in tautomeric equilibrium with 5-phenylbarbituric acid), act as central nervous system (CNS) depressants.[7] Their mechanism of action often involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the brain.[7] This enhances the effect of GABA, leading to increased neuronal inhibition.[7]

Caption: Modulation of the GABA-A receptor by a 5-phenylpyrimidine derivative.

Anticancer Activity

Numerous 5-phenylpyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.

-

VEGFR-2 Inhibition: Some pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis.[8]

Caption: Inhibition of the VEGFR-2 signaling pathway by a 5-phenylpyrimidine derivative.

-

Mnk2 Inhibition: A series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives have been identified as potent inhibitors of MAP kinase-interacting kinase 2 (Mnk2).[9] Mnk2 is involved in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a process that is critical for tumorigenesis.[9] Inhibition of Mnk2 can lead to reduced expression of anti-apoptotic proteins and promote apoptosis in cancer cells.[9]

Antifungal Activity

Novel 2-phenylpyrimidine derivatives have been designed and synthesized as antifungal agents targeting the enzyme lanosterol 14α-demethylase (CYP51).[10] CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Conclusion

The 5-phenylpyrimidine core represents a privileged scaffold in the field of drug discovery, giving rise to a multitude of derivatives with significant and diverse biological activities. This guide has provided a detailed overview of the core physical and chemical properties of 5-phenylpyrimidine, along with practical experimental protocols for its synthesis and analysis. The exploration of its derivatives as modulators of key signaling pathways, such as those involving GABA-A receptors, VEGFR-2, and Mnk2, highlights the immense therapeutic potential of this chemical class. Continued research into the synthesis and biological evaluation of novel 5-phenylpyrimidine analogs is poised to yield new and effective therapeutic agents for a range of diseases.

References

- 1. 5-Phenylpyrimidine | C10H8N2 | CID 817373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. rsc.org [rsc.org]

- 4. 4-Methyl-5-phenylpyrimidine | C11H10N2 | CID 180586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Phenylpyrimidine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The 5-phenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a cornerstone for the design of novel therapeutics targeting a wide range of diseases, most notably in the field of oncology. This technical guide provides a comprehensive overview of the 5-phenylpyrimidine core, intended for researchers, scientists, and drug development professionals. It delves into the synthetic strategies, diverse biological activities with a focus on kinase inhibition, structure-activity relationships (SAR), and detailed experimental protocols.

Synthesis of the 5-Phenylpyrimidine Scaffold

The construction of the 5-phenylpyrimidine core can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern. A common and versatile approach involves the condensation of a substituted phenylmalonamide with an appropriate orthoester, allowing for the introduction of various substituents on the phenyl ring.[1] Another widely employed method is the Biginelli reaction and its variations, which provides a straightforward path to dihydropyrimidines that can be subsequently oxidized to the aromatic pyrimidine ring.

General Synthetic Strategies

One of the most fundamental methods for creating the 5-phenylpyrimidine nucleus is through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a source of the N-C-N fragment, such as urea, thiourea, or guanidine. Modifications to the core reactants and conditions allow for the synthesis of a wide variety of derivatives.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)pyrimidine-4,6-diol

This protocol outlines the synthesis of a representative 5-phenylpyrimidine-4,6-diol analogue, a common precursor for further derivatization.

Materials:

-

2-(4-chlorophenyl)malonamide

-

Triethyl orthoformate

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere), add 2-(4-chlorophenyl)malonamide and triethyl orthoformate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(4-chlorophenyl)pyrimidine-4,6-diol.

Biological Activities and Therapeutic Targets

The 5-phenylpyrimidine scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a broad spectrum of diseases. Its ability to form key hydrogen bonds and engage in hydrophobic and π-stacking interactions has made it a valuable building block in the design of enzyme inhibitors and receptor modulators. The primary therapeutic areas where this scaffold has shown significant promise include oncology, inflammation, and infectious diseases.

Anticancer Activity: A Focus on Kinase Inhibition

A significant portion of the research on 5-phenylpyrimidine derivatives has been directed towards the development of anticancer agents, with a particular emphasis on the inhibition of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 5-phenylpyrimidine core has proven to be an excellent scaffold for developing inhibitors of several important kinase families.

2.1.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several 5-phenylpyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; SOS [label="SOS", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability [label="Vascular Permeability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="5-Phenylpyrimidine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; VEGFR2 -> SOS [label="Activates"]; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; AKT -> mTOR; ERK -> Proliferation; AKT -> Survival; PLCg -> Migration; PLCg -> Permeability; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .enddot Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 5-phenylpyrimidine derivatives.

Table 1: In Vitro Activity of 5-Phenylpyrimidine Derivatives as VEGFR-2 Inhibitors

| Compound ID | Modification | VEGFR-2 IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| Sorafenib (ref) | - | 90 | HCT-116 | 8.96 |

| 11e | Pyrimidine-5-carbonitrile | 610 | HCT-116 | 1.14 |

| 12b | Pyrimidine-5-carbonitrile | 530 | MCF-7 | 1.54 |

2.1.2. Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another crucial receptor tyrosine kinase involved in cell proliferation, and its mutation or overexpression is common in various cancers, particularly non-small cell lung cancer. The 5-phenylpyrimidine scaffold has been utilized in the design of potent EGFR inhibitors.

// Nodes EGF [label="EGF", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="5-Phenylpyrimidine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2_SOS [label="Activates"]; EGFR -> PI3K [label="Activates"]; Grb2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Survival; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .enddot Caption: EGFR signaling cascade and its inhibition by 5-phenylpyrimidine-based compounds.

Table 2: In Vitro Activity of 5-Phenylpyrimidine Derivatives as EGFR Inhibitors

| Compound ID | Modification | EGFR IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| Gefitinib (ref) | Quinazoline | 2.5 - 20 | A549 | 0.015 - 0.5 |

| 9u | 5-Trifluoromethylpyrimidine | 91 | A549 | 0.35 |

| L14e | Phenylurea-based | - | A549 | 0.67 |

2.1.3. Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. The 5-phenylpyrimidine scaffold has been successfully employed to develop potent Aurora kinase inhibitors.

// Nodes AuroraA [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AuroraB [label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrosome [label="Centrosome Maturation\n& Spindle Assembly", shape=ellipse, fillcolor="#F1F3F4"]; Chromosome [label="Chromosome Segregation\n& Cytokinesis", shape=ellipse, fillcolor="#F1F3F4"]; Mitosis [label="Proper Mitotic\nProgression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aneuploidy [label="Aneuploidy &\nGenomic Instability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="5-Phenylpyrimidine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AuroraA -> Centrosome; AuroraB -> Chromosome; Centrosome -> Mitosis; Chromosome -> Mitosis; Inhibitor -> AuroraA [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Inhibitor -> AuroraB [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; AuroraA -> Aneuploidy [style=dotted, color="#5F6368"]; AuroraB -> Aneuploidy [style=dotted, color="#5F6368"]; } .enddot Caption: Role of Aurora kinases in mitosis and their inhibition leading to mitotic defects.

Table 3: In Vitro Activity of 5-Phenylpyrimidine Derivatives as Aurora Kinase Inhibitors

| Compound ID | Aurora A Ki (nM) | Aurora B Ki (nM) | Cell Line | Antiproliferative IC50 (µM) |

| CYC116 | 8.0 | 9.2 | MV4-11 | 0.034 |

| 18 | 8.0 | 9.2 | Various | - |

Anti-inflammatory Activity

The pyrimidine nucleus is also a key feature in many compounds with anti-inflammatory properties.[3] 5-Phenylpyrimidine derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).

Table 4: Anti-inflammatory Activity of 5-Phenylpyrimidine Derivatives

| Compound ID | Target | IC50 |

| Derivative 5 | COX-2 | 0.04 µM |

| Derivative 6 | COX-2 | 0.04 µM |

| Derivative 177 | PDE4B | 8.3 nM |

Antimicrobial Activity

Certain 5-phenylpyrimidine derivatives have demonstrated activity against various microbial pathogens, including bacteria and fungi. Their mechanism of action can vary, but some have been shown to target essential microbial enzymes.

Structure-Activity Relationship (SAR)

The biological activity of 5-phenylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the phenyl rings.

-

Substitution at the 2- and 4-positions of the pyrimidine ring: These positions are crucial for interacting with the hinge region of many kinases. Amino and substituted amino groups are common at these positions and can form key hydrogen bonds.

-

Substitution at the 5-position of the pyrimidine ring: This position is often used to modulate the compound's physicochemical properties and can influence selectivity and potency.

-

Substitution on the 5-phenyl ring: The substitution pattern on the phenyl ring can significantly impact target binding and pharmacokinetic properties. Electron-withdrawing or electron-donating groups at different positions can fine-tune the electronic properties of the molecule and introduce additional interactions with the target protein.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-phenylpyrimidine derivatives.

General Experimental Workflow for Kinase Inhibitor Discovery

// Nodes Synthesis [label="Compound Synthesis\n& Purification", fillcolor="#F1F3F4"]; Biochemical [label="Biochemical Kinase Assay\n(IC50/Ki Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="Cell-Based Assays\n(Antiproliferative, Cytotoxicity)", fillcolor="#FBBC05"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#F1F3F4"]; InVivo [label="In Vivo Xenograft Models\n(Efficacy & Toxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Biochemical; Biochemical -> Cellular; Cellular -> SAR; SAR -> Synthesis [style=dashed, label="Iterative Design"]; Cellular -> InVivo; InVivo -> Lead; } .enddot Caption: A typical workflow for the discovery and development of 5-phenylpyrimidine-based kinase inhibitors.

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

5-Phenylpyrimidine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 5-phenylpyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP consumed during the kinase reaction.

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2, EGFR, Aurora B)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

5-Phenylpyrimidine inhibitor

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the 5-phenylpyrimidine inhibitor at various concentrations, and the purified kinase.

-

Initiation: Start the reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Luminescence Measurement: Read the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human cancer cell line

-

5-Phenylpyrimidine derivative formulated for in vivo administration

-

Vehicle control

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the 5-phenylpyrimidine derivative (e.g., orally or intraperitoneally) to the treatment group according to a predetermined schedule and dose. Administer the vehicle to the control group.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the toxicity of the compound.

Pharmacokinetics and Clinical Development

While extensive preclinical data exists for a multitude of 5-phenylpyrimidine derivatives, comprehensive pharmacokinetic and clinical trial data are less abundant in the public domain. However, the pharmacokinetic properties of structurally related approved drugs like gefitinib and erlotinib provide valuable insights. These drugs generally exhibit good oral bioavailability and are primarily metabolized by cytochrome P450 enzymes.[1][3][4][5]

One notable example of a 5-phenylpyrimidine derivative that has entered clinical trials is CYC116 , an inhibitor of Aurora kinases A and B and VEGFR2.[6] Phase I clinical trials have been conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[7]

Conclusion

The 5-phenylpyrimidine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility and favorable pharmacological properties have led to the discovery of numerous potent inhibitors of key biological targets, particularly protein kinases involved in cancer. The wealth of structure-activity relationship data available provides a strong foundation for the rational design of next-generation therapeutics. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic profiles of 5-phenylpyrimidine derivatives to develop safer and more effective drugs for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

The Biological Significance of the Pyrimidine Core: A Technical Guide for Drug Development

Introduction

The pyrimidine ring, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental scaffold in biological systems.[1][2] Its derivatives are not only integral components of nucleic acids, the building blocks of life, but also feature prominently in various vitamins, coenzymes, and a vast array of therapeutic agents.[2][3][4] This versatility makes the pyrimidine core a subject of intense interest for researchers, medicinal chemists, and drug development professionals. One of the probable reasons for their biological importance is the presence of the pyrimidine base in thymine, cytosine, and uracil, which are the essential building blocks of DNA and RNA.[2][5] This guide provides an in-depth technical overview of the pyrimidine core's biological significance, its role in metabolic and signaling pathways, and its application as a privileged structure in modern pharmacology.

Fundamental Biological Roles of the Pyrimidine Core

The significance of the pyrimidine structure is rooted in its central role in genetics and cellular metabolism.

Core Components of Nucleic Acids

Three of the five primary nucleobases are pyrimidine derivatives: cytosine (C), thymine (T), and uracil (U).[1] These bases are the informational units of the genetic code.[6]

-

In Deoxyribonucleic Acid (DNA): Cytosine and thymine are the resident pyrimidines.[7] They form specific hydrogen bonds with their complementary purines—cytosine pairs with guanine (G), and thymine pairs with adenine (A).[1][6] This complementary base pairing is the foundation of the DNA double helix structure, crucial for stable genetic information storage.[7]

-

In Ribonucleic Acid (RNA): RNA contains cytosine and uracil.[7] Uracil replaces thymine and pairs with adenine.[1] This distinction is a key structural and functional difference between DNA and RNA, which plays diverse roles in gene expression and regulation.[8]

Pyrimidine Metabolism: Synthesis and Degradation

Cells utilize two main pathways to produce pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway.[9][10]

-

De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[9][10] Unlike purine synthesis, the pyrimidine ring is constructed first and then attached to ribose 5-phosphate.[11] The process is highly regulated, with key enzymes like carbamoyl phosphate synthetase II (CPS II) acting as critical control points.[9][11] This pathway is particularly active in rapidly proliferating cells.

-

Salvage Pathway: This energy-efficient pathway recycles pre-existing pyrimidine bases and nucleosides from nucleotide degradation.[9][12] It is crucial for tissues with low rates of de novo synthesis.[9]

-

Degradation: The pyrimidine ring can be opened and broken down into highly soluble products like β-alanine and β-aminoisobutyrate, which can be further metabolized or excreted.[11][13]

Other Essential Biological Roles

Beyond nucleic acids, the pyrimidine core is found in other vital biomolecules:

-

Vitamins and Coenzymes: The pyrimidine ring is a structural component of thiamine (vitamin B1) and riboflavin (vitamin B2), which are essential for various enzymatic reactions in energy metabolism.[2][14]

-

Metabolic Intermediates: Pyrimidine nucleotides like Uridine triphosphate (UTP) are crucial for the synthesis of glycogen, and Cytidine triphosphate (CTP) plays a role in lipid metabolism.[13][15]

The Pyrimidine Core in Medicinal Chemistry and Drug Development

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic properties of a drug.[16] This has led to its widespread incorporation into a multitude of approved drugs across various therapeutic areas.[14][16]

-

Anticancer Agents: Pyrimidine analogs are cornerstones of cancer chemotherapy. 5-Fluorouracil (5-FU) functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis.[3][5] Others, like Gemcitabine and Cytarabine, act as nucleoside metabolic inhibitors.[5] More recently, pyrimidine derivatives have been developed as potent kinase inhibitors (e.g., Imatinib, Dasatinib) that target signaling pathways crucial for cancer cell proliferation.[5][17]

-

Anti-Infective Agents: The pyrimidine core is found in numerous anti-infective drugs.

-

Antiviral: Zidovudine (AZT), an anti-HIV drug, is a pyrimidine analog that inhibits the viral enzyme reverse transcriptase.[18]

-

Antibacterial: Drugs like Trimethoprim and various sulfonamides (e.g., sulfadiazine) contain the pyrimidine ring and interfere with bacterial metabolic pathways.[18][19]

-

Antifungal: Flucytosine is a pyrimidine derivative used as an effective antifungal agent.[3]

-

-

Anti-inflammatory and Analgesic Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory and analgesic properties, in some cases superior to conventional drugs like ibuprofen.[3]

-

Central Nervous System (CNS) Agents: The pyrimidine nucleus is present in barbiturates, which have sedative and hypnotic effects, and in drugs used to treat neurological and psychiatric disorders.[2][16][18]

Quantitative Analysis of Pyrimidine Derivatives

The biological activity of pyrimidine-based compounds is highly dependent on the substituents attached to the core ring.[20] The following tables summarize quantitative data for several classes of pyrimidine derivatives, illustrating their potency in various therapeutic contexts.

Table 1: Anticancer Activity (IC₅₀) of Representative Pyrimidine Derivatives IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine-Pyrazine-Oxazole | Compound 14 | MCF-7 (Breast) | 2.74 | [21][22] |

| HepG2 (Liver) | 4.92 | [21][22] | ||

| A549 (Lung) | 1.96 | [21][22] | ||

| Fused 1,4-Benzodioxane Pyrimidine | Compound 131 | HepG2 (Liver) | 0.11 ± 0.02 | [16] |

| U937 (Lymphoma) | 0.07 ± 0.01 | [16] | ||

| Y79 (Retinoblastoma) | 0.10 ± 0.02 | [16] | ||

| Pyrido[2,3-d]pyrimidine | Compound 1n | HCT-116 (Colon) | 1.98 ± 0.69 | [20] |

| MCF-7 (Breast) | 2.18 ± 0.93 | [20] |

Table 2: Pyrimidine Derivatives as Kinase Inhibitors These compounds often target the ATP-binding site of kinases involved in cancer signaling.

| Compound Class | Target Kinase | Derivative Example | IC₅₀ (nM) | Reference |

| Pyrimidine-Pyrazine-Oxazole | EGFR (L858R/T790M mutant) | Compound 15 | 6.91 | [21] |

| Imidazole–Pyrimidine–Sulfonamide | EGFR (wild-type) | Compound 87 | - | [23] |

| EGFR (drug-resistant mutant) | Compound 87 | - | [23] | |

| Pyrido[2,3-d]pyrimidine | Thymidylate Synthase (hTS) | Compound 1n | 20.47 ± 4.11 | [20] |

Table 3: Comparative Molecular Docking of Pyrimidine Derivatives Binding energy is a measure of the affinity between a ligand (the compound) and its protein target. A more negative value indicates a stronger predicted interaction.

| Protein Target | Compound ID | Binding Energy (kcal/mol) | Reference |

| CDK2 | B3121345 | -7.2 | [24] |

| EGFR | B3121345 | -8.5 | [24] |

| CAMKIV | Compound 1 | -11.52 | [25] |

Key Experimental Methodologies

Evaluating the biological activity of novel pyrimidine derivatives requires robust and reproducible experimental protocols.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of pyrimidine-based compounds against a specific target enzyme.[26]

Objective: To quantify the potency of a pyrimidine derivative as an enzyme inhibitor.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Optimized assay buffer

-

Library of pyrimidine-based inhibitors (dissolved in DMSO)

-

96-well or 384-well microplates

-

Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme and the substrate in the assay buffer.

-

Perform serial dilutions (e.g., two-fold or half-log) of the pyrimidine inhibitors to create a range of test concentrations.[26]

-

-

Assay Setup:

-

In a multi-well plate, add the assay buffer, the serially diluted inhibitor solutions, and the enzyme solution.

-

Include control wells: a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

-

Incubate the plate for a predetermined time at an optimal temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Measure the product formation over time using the appropriate plate reader. The signal (e.g., absorbance, fluorescence) should be proportional to enzyme activity.

-

-

Data Analysis:

-

Subtract the background reading from all measurements.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow: Molecular Docking Analysis

Molecular docking is an in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This workflow is crucial for structure-activity relationship (SAR) studies.[24][27]

Signaling Pathways and Regulation

The synthesis and availability of pyrimidines are tightly linked to cellular signaling pathways that control cell growth, proliferation, and death.

De Novo Pyrimidine Biosynthesis Pathway

The de novo pathway is a multi-step enzymatic process that synthesizes pyrimidine nucleotides from basic metabolites. The first three steps are catalyzed by a single multifunctional protein called CAD.[10][11]

Regulation by Growth Factor Signaling

The de novo synthesis of pyrimidines is not an isolated metabolic process; it is intricately regulated by major cell signaling pathways to meet the demands of a growing cell.[28] Growth factor stimulation can activate pathways like the MAPK/ERK pathway, which in turn phosphorylates and activates the CAD enzyme, boosting pyrimidine production to support DNA replication and cell division.[15][28] The transcription factor Myc also plays a role by upregulating genes involved in nucleotide synthesis.[15][28]

Logical Pathway: Mechanism of Pyrimidine-Based Kinase Inhibitors

Many modern pyrimidine-based anticancer drugs function by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[17] By competitively binding to the ATP pocket of the kinase, these inhibitors block the downstream signaling cascade that promotes cell proliferation and survival, ultimately leading to apoptosis.[17]

Conclusion and Future Outlook

The pyrimidine core is a biologically indispensable scaffold, fundamental to the storage of genetic information, cellular metabolism, and the regulation of cell growth. Its inherent structural properties have made it a cornerstone of medicinal chemistry, leading to the development of life-saving drugs in oncology, virology, and bacteriology. The continued exploration of pyrimidine derivatives, aided by quantitative structure-activity relationship (QSAR) studies, advanced in-silico modeling, and a deeper understanding of its role in signaling pathways, promises to yield novel therapeutics with enhanced specificity and efficacy. For drug development professionals, the versatile and "privileged" nature of the pyrimidine ring ensures it will remain a high-priority scaffold for designing the next generation of targeted therapies.[16][29][30]

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. microbenotes.com [microbenotes.com]

- 5. researchgate.net [researchgate.net]

- 6. biologyonline.com [biologyonline.com]

- 7. Pyrimidine | Definition, Bases & Structure - Lesson | Study.com [study.com]

- 8. Khan Academy [khanacademy.org]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. davuniversity.org [davuniversity.org]

- 13. oled-intermediates.com [oled-intermediates.com]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

- 19. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijpsr.com [ijpsr.com]

- 30. nbinno.com [nbinno.com]

Tautomeric Landscapes of 5-Phenylpyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the tautomeric forms of 5-phenylpyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The guide delves into the synthesis, structural characterization, and the dynamic equilibrium of tautomers, offering detailed experimental protocols and quantitative data to aid researchers in this field.

Introduction to Tautomerism in 5-Phenylpyrimidine Derivatives

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in the study of heterocyclic compounds like pyrimidines. The position of this equilibrium can be significantly influenced by the molecular structure, solvent, temperature, and pH. For 5-phenylpyrimidine derivatives, the nature of substituents at the 2, 4, and 6 positions dictates the types of tautomerism observed, which primarily include keto-enol, amino-imino, and thione-thiol forms.

The tautomeric state of a molecule is of paramount importance in drug design as it can profoundly affect its physicochemical properties, such as acidity, basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, govern the molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and its binding affinity to biological targets.

Synthesis of 5-Phenylpyrimidine Scaffolds

A variety of synthetic routes have been established for the preparation of 5-phenylpyrimidine derivatives. The choice of method often depends on the desired substitution pattern.

General Synthetic Strategies:

-

Condensation Reactions: A common approach involves the condensation of a substituted phenylmalonamide with an appropriate orthoester. This method is versatile and allows for the introduction of diverse substituents on the phenyl ring.

-

Biginelli and Atwal-Biginelli Reactions: These multicomponent reactions provide an efficient means to construct the dihydropyrimidine core, which can be subsequently oxidized or further modified. For instance, a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer can be synthesized via the Atwal-Biginelli cyclocondensation.[1]

-

From Chalcones: Microwave-assisted cyclization of chalcones with guanidine is an efficient method for producing aminopyrimidines with high yields.

-

From β-Ethoxyacrylonitrile: The reaction of β-ethoxyacrylonitrile with guanidine in the presence of an alkali alcoholate can yield 2,4-diaminopyrimidine.[2]

Specific Synthetic Protocols:

A detailed protocol for the synthesis of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives involves the condensation of 6-amino-2-thiouracil with benzaldehyde derivatives under reflux in glacial acetic acid.[3] Similarly, 2,4-diamino-5-aryl-6-substituted pyrimidines can be synthesized, for example, by iodination of a 2,4-diamino-6-substituted pyrimidine followed by a Suzuki coupling to introduce the aryl group.

Tautomeric Forms of 5-Phenylpyrimidine Derivatives

The substitution pattern on the pyrimidine ring of 5-phenyl derivatives gives rise to several possible tautomeric equilibria.

Keto-Enol Tautomerism in 5-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (5-Phenylbarbituric Acid) and 5-Phenyl-4,6-dihydroxypyrimidine

5-Phenylbarbituric acid, a derivative of 5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, can exist in a tri-keto form, as well as various enol forms. The equilibrium is sensitive to the solvent environment. In aprotic solvents and methanol, the enol form of the related phenylpyruvic acid is almost completely prevalent, while the keto form dominates in water.

The tautomerism of 4,6-dihydroxypyrimidine and its derivatives has been studied using UV spectroscopy. These studies indicate that the compounds are chemically stable in solutions of water and sulfuric acid, and if tautomeric transformations occur, equilibrium is reached quickly.

Amino-Imino Tautomerism in 5-Phenyl-2,4-diaminopyrimidine

Derivatives with amino groups at the 2 and 4 positions can exhibit amino-imino tautomerism. The equilibrium between these forms is crucial for their interaction with biological targets, as it alters the hydrogen bond donor and acceptor patterns. The amino form is generally predominant for most aminoheteroaromatic compounds under normal conditions.

Thione-Thiol Tautomerism in 5-Phenyl-2-thiouracil Derivatives

When a sulfur atom replaces an oxygen atom at the 2-position, thione-thiol tautomerism occurs. The thione form is generally more stable. For 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione, the thioketonization was found to be relatively small (37%) in pure methanol over a 5-day period.

Experimental Protocols for Tautomer Analysis

The investigation of tautomeric equilibria relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the 5-phenylpyrimidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

For complex spectra, acquire two-dimensional (2D) correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the definitive assignment of proton and carbon signals to specific tautomers.

-

-

Data Analysis:

-

¹H NMR: Identify signals characteristic of each tautomer. For example, the presence of an N-H proton signal (often a broad singlet) is indicative of the keto or thione form, while an O-H or S-H signal would suggest the enol or thiol form. The chemical shifts of the phenyl and pyrimidine ring protons will also differ between tautomers.

-

¹³C NMR: The chemical shifts of the carbonyl/thiocarbonyl carbons (C2, C4, C6) are particularly informative. A chemical shift in the range of 160-170 ppm is characteristic of a carbonyl carbon (keto form), while a shift in the range of 150-160 ppm is expected for a carbon attached to a hydroxyl group (enol form).

-

-

Quantification: The ratio of the tautomers can be determined by integrating the signals corresponding to unique, well-resolved protons of each tautomer in the ¹H NMR spectrum. The equilibrium constant (KT) can then be calculated as the ratio of the concentrations of the two tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH. The different tautomers will have distinct chromophores and thus different absorption maxima (λmax).

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the 5-phenylpyrimidine derivative in a suitable solvent (e.g., methanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum of the compound in a series of solvents with varying polarities or in buffer solutions of different pH values.

-

Data Analysis: Analyze the changes in the absorption maxima and molar absorptivities. The presence of isosbestic points can indicate a two-component equilibrium. The equilibrium constant can be estimated from the ratios of molar absorptivities of the pure tautomeric forms.

Quantitative Analysis of Tautomeric Equilibria

The following tables summarize available quantitative data on the tautomeric equilibria of phenyl-substituted compounds, which can serve as a reference for understanding the behavior of 5-phenylpyrimidine derivatives.

Table 1: Tautomeric Equilibrium of Phenylpyruvic Acid (PPA)

| Solvent | Tautomer Ratio (% Enol : % Keto) | Predominant Form |

| Aprotic Solvents | Almost 100 : 0 | Enol |

| Methanol | Almost 100 : 0 | Enol |

| Water | Low : High | Keto |

| DMSO (Room Temp.) | 93.5 : 6.5 | Enol |

Table 2: Tautomeric Equilibrium of 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione

| Solvent | Tautomerization | % Thione Form | Equilibrium Constant (pKthiocarbonyl) |

| Methanol (pure, pH 10.0) | Thioketonization | 37% | 0.234 |

Biological Significance and Signaling Pathways

5-Phenylpyrimidine derivatives have been identified as inhibitors of several important biological targets, including Mitogen-activated protein kinase-interacting kinases (Mnks) and Phosphodiesterase 4 (PDE4). The specific tautomeric form of the inhibitor can be critical for its binding affinity and inhibitory activity.

Inhibition of Mnk Signaling Pathway

The Mnk kinases (Mnk1 and Mnk2) are downstream effectors of the MAPK signaling pathway and play a crucial role in protein synthesis and tumorigenesis by phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). Inhibition of Mnks is a promising strategy for cancer therapy. Several 5-phenylpyrimidine derivatives have been developed as potent Mnk inhibitors.

Inhibition of PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in inflammation and other cellular processes. 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors.

Conclusion

The tautomeric forms of 5-phenylpyrimidine derivatives represent a critical area of study for medicinal chemists and drug development professionals. A thorough understanding of the factors governing tautomeric equilibria, coupled with robust analytical techniques for their characterization, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework of synthetic methodologies, experimental protocols, and the biological context to facilitate further research and development in this promising class of compounds.

References

A Technical Guide to the Initial Biological Screening of Novel 5-Phenylpyrimidine Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial biological evaluation of novel 5-phenylpyrimidine analogues. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. This document details standard screening protocols, presents collated data from recent studies, and visualizes key experimental workflows and cellular pathways to facilitate a deeper understanding of the screening process for this promising class of compounds.

Section 1: Cytotoxicity Screening

The primary step in evaluating novel anticancer agents is to assess their general cytotoxicity against various cancer cell lines. This initial screening helps identify promising "hit" compounds and determines their potency, often expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation: In Vitro Cytotoxicity of Pyrimidine Analogues

The following table summarizes the cytotoxic activities of various novel pyrimidine derivatives against several human cancer cell lines, as reported in recent literature.

| Compound Class/Reference | Cell Line | Compound | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | A549 (Lung) | Derivative 2d | Strong effect at 50 µM | [1][2] |

| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast) | Compound 4 | 0.57 | [3] |

| Compound 6 | 3.15 | [3] | ||

| Compound 9 | 1.83 | [3] | ||

| Compound 10 | 0.84 | [3] | ||

| Compound 11 | 1.31 | [3] | ||

| Staurosporine (Control) | 6.76 | [3] | ||

| Pyrido[2,3-d]pyrimidines | HepG2 (Liver) | Compound 4 | 1.13 | [3] |

| Compound 6 | 4.16 | [3] | ||

| Compound 9 | 2.15 | [3] | ||

| Compound 10 | 1.88 | [3] | ||

| Compound 11 | 0.99 | [3] | ||

| Staurosporine (Control) | 5.07 | [3] | ||

| Pyrimidine-5-carbonitriles | HCT-116 (Colon) | Compound 9d | 6.21 | [4] |

| Compound 11e | 1.14 | [4] | ||

| Compound 12b | 4.35 | [4] | ||

| Compound 12d | 10.33 | [4] | ||

| Sorafenib (Control) | 8.96 | [4] | ||

| Pyrimidine-5-carbonitriles | MCF-7 (Breast) | Compound 11e | 1.54 | [4] |

| Sorafenib (Control) | 11.83 | [4] | ||

| Chromeno[2,3-d]pyrimidines | MCF-7 (Breast) | Compound 3 | 1.61 | [5][6] |

| HepG2 (Liver) | Compound 3 | 2.02 | [5][6] | |

| A549 (Lung) | Compound 3 | 1.84 | [5][6] | |

| 5-Hydroxymethylpyrimidines | HepaRG (Liver) | Compound 3h | 132.3 | [7] |

| 2-Phenyl Pyrimidines | HL-60 (Leukemia) | Compound 11g | 3.66 | [8] |

| Raji (Lymphoma) | Compound 11g | 6.98 | [8] | |

| Ramos (Lymphoma) | Compound 11g | 5.39 | [8] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10]

Materials:

-

Target cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Novel 5-phenylpyrimidine analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10]

-

Multichannel pipettor

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[10][11]

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells and vehicle (DMSO) controls.[10][11]

-

MTT Addition: After incubation, add 10 µL of the MTT solution to each well.[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[10]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Section 2: Target-Based Screening: Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[12] Therefore, a key secondary screen involves evaluating the inhibitory activity of promising compounds against specific kinases.

Data Presentation: Kinase Inhibitory Activity of Pyrimidine Analogues

The following table summarizes the in vitro inhibitory activities of selected pyrimidine analogues against various protein kinases.

| Compound Class/Reference | Target Kinase | Compound | IC50 (nM) | Reference |

| Pyrido[2,3-d]pyrimidines | PIM-1 | Compound 4 | 11.4 | [3] |

| Compound 10 | 17.2 | [3] | ||

| Staurosporine (Control) | 16.7 | [3] | ||

| Pyrimidine-5-carbonitriles | VEGFR-2 | Compound 11e | 610 | [4] |

| Compound 12b | 530 | [4] | ||

| Compound 12c | 740 | [4] | ||

| Sorafenib (Control) | 190 | [4] | ||

| 5-Carbamoyl-2-phenylpyrimidines | PDE4B | Compound 2 | 200 | [13] |

| Compound 10f | 8.3 | [13] | ||

| Phenylpyrazalopyrimidines | Src | Compound 4 | 24,700 | [14] |

| Compound 6 | 21,700 | [14] | ||

| Compound 10 | 60,400 | [14] | ||

| 2-Phenyl Pyrimidines | BTK | Compound 11e | >50% inhibition at 100 nM | [8] |

| Compound 11g | >80% inhibition at 100 nM | [8] | ||

| Compound 11h | >80% inhibition at 100 nM | [8] | ||

| Ibrutinib (Control) | >99% inhibition at 100 nM | [8] |

Experimental Protocol: Luminescence-Based Kinase Assay

This protocol describes a general method for determining kinase inhibition by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP corresponds to higher kinase activity, and the assay measures the remaining ATP via a luciferase-luciferin reaction, which generates a luminescent signal.[12]

Materials:

-

Purified target kinase (e.g., VEGFR-2, PIM-1, BTK)

-

Specific peptide substrate for the kinase

-

Assay buffer (optimized for kinase activity)

-

Test compounds in DMSO

-

ATP

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Luminescence plate reader

Procedure:

-

Compound Plating: Perform serial dilutions of the test compounds in DMSO. Add a small volume of the diluted compounds, a positive control inhibitor, and a vehicle control (DMSO) to the appropriate wells of the 384-well plate.[12]

-

Kinase Reaction Setup: Prepare a master mix containing the assay buffer, target kinase, and peptide substrate.

-

Initiation of Reaction: Dispense the kinase reaction mixture into each well. Initiate the kinase reaction by adding ATP. Prepare a "no kinase" control which will serve as the 100% inhibition control.[12]

-

Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed within its linear range.[12]

-

Signal Detection: Add the ATP detection reagent to each well. This stops the kinase reaction and initiates the luminescent reaction.

-

Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.[12]

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls. Determine IC50 values by fitting the data to a dose-response curve.

Section 3: Relevant Signaling Pathways

Understanding the mechanism of action of novel compounds requires knowledge of the cellular signaling pathways they modulate. For many 5-phenylpyrimidine analogues, key targets are involved in cell proliferation, survival, and apoptosis.

Intrinsic Apoptosis Pathway

Some pyrimidine derivatives induce cytotoxicity by triggering apoptosis, or programmed cell death. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. Inhibiting this tyrosine kinase is a validated anticancer strategy.[4]

BTK Signaling in B-Cells

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies. BTK inhibitors are effective therapeutics for these cancers.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]